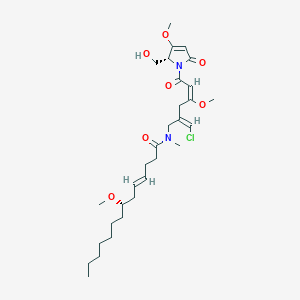

Malyngamide R

Description

Properties

Molecular Formula |

C30H47ClN2O7 |

|---|---|

Molecular Weight |

583.2 g/mol |

IUPAC Name |

(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(2R)-2-(hydroxymethyl)-3-methoxy-5-oxo-2H-pyrrol-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |

InChI |

InChI=1S/C30H47ClN2O7/c1-6-7-8-9-11-14-24(38-3)15-12-10-13-16-28(35)32(2)21-23(20-31)17-25(39-4)18-29(36)33-26(22-34)27(40-5)19-30(33)37/h10,12,18-20,24,26,34H,6-9,11,13-17,21-22H2,1-5H3/b12-10+,23-20-,25-18+/t24-,26+/m0/s1 |

InChI Key |

NMCDAOMWRMOQIT-NFXWNFFPSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)N1[C@@H](C(=CC1=O)OC)CO)/OC)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1C(C(=CC1=O)OC)CO)OC)OC |

Synonyms |

malyngamide R |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Stereochemical Assignment of Malyngamide R

Discovery and Natural Occurrence of Malyngamide R

This compound was first isolated from a Madagascan collection of the marine cyanobacterium Lyngbya majuscula. nih.gov This organism is a filamentous cyanobacterium found in pantropical distributions and is renowned for its ability to produce a vast array of structurally diverse and biologically active secondary metabolites. nih.gov The genus Lyngbya has since undergone taxonomic revision, and many chemically prolific strains, including producers of malyngamides, are now classified under the genus Moorea, such as Moorea producens. Malyngamides are characterized as amides typically formed from a unique fatty acid, such as 7(S)-methoxytetradec-4(E)-enoic acid (lyngbic acid), and a structurally varied amine portion. si.edunih.gov this compound is a notable member of this family, distinguished by specific structural features. nih.gov

Marine organisms, particularly sessile lifeforms like cyanobacteria, engage in complex chemical interactions for survival. The production of secondary metabolites like the malyngamides is largely understood as a chemical defense mechanism. mdpi.com These compounds can deter predators, inhibit the growth of competing microorganisms, and prevent fouling by larvae of other marine invertebrates. mdpi.comtos.org While the specific ecological role of this compound has not been individually detailed, the broad bioactivity of the malyngamide class—including antimicrobial and anti-inflammatory properties—suggests it contributes to the producing organism's defense against ecological pressures. nih.gov The presence of these compounds in sea hares and red algae is generally attributed to dietary uptake or epiphytic association with the primary producing cyanobacteria, respectively. nih.govsi.edu

Advanced Methodologies for the Isolation of this compound

The isolation of this compound from its natural source is a multi-step process requiring careful extraction and purification to separate it from a complex mixture of other metabolites. nih.gov

The initial step involves the extraction of lipids and other organic-soluble compounds from the freeze-dried cyanobacterial biomass. A common method employs a solvent mixture such as ethyl acetate-methanol (EtOAc–MeOH) or dichloromethane-methanol (CH₂Cl₂/MeOH) to create a crude lipid extract. nih.govnih.gov This crude extract is then subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents. For instance, the extract can be partitioned between hexanes and an aqueous methanol (B129727) solution (e.g., 80:20 MeOH–H₂O) to separate nonpolar lipids from more polar compounds, including the malyngamides. nih.gov The resulting fraction containing the target compounds is then concentrated for further purification.

Following initial extraction and partitioning, the isolation of this compound relies on advanced chromatographic techniques. nih.gov The enriched extract is first fractionated using methods like preparative liquid chromatography, often on a silica (B1680970) gel stationary phase. nih.gov Final purification to achieve homogeneity is accomplished through repeated cycles of reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This high-resolution technique separates compounds based on their hydrophobicity, allowing for the isolation of pure this compound.

Comprehensive Spectroscopic Characterization of this compound

The definitive structure of this compound was elucidated through a combination of modern spectroscopic methods. Analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, including COSY, HSQC, and HMBC experiments, allowed for the assembly of the molecule's planar structure. nih.govsi.edu

A key feature of this compound, shared with Malyngamide Q, is the geometry of its vinyl chloride group. nih.govnih.gov Unlike most malyngamides which possess a 2E-configuration, this compound features a rare 2Z-configured vinyl chloride substructure. This was determined through specialized NMR techniques, including DPFGSE 1D NOE (Nuclear Overhauser Effect) experiments, which measure spatial proximity between protons. The Z-stereochemistry was further confirmed by measuring key diagnostic ³J(CH) coupling constants using an HSQMBC pulse sequence. nih.gov

The absolute stereochemistry of the pyrrolidone ring component was established via chiral gas chromatography-mass spectrometry (GCMS) analysis of the amino acid serine, which was liberated from this compound through ozonolysis followed by acid hydrolysis. nih.gov High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound. nih.gov

Data Tables

The following tables represent typical spectroscopic data used in the characterization of malyngamide-class compounds.

Table 1: Representative ¹H NMR Data for a Malyngamide Core Structure Data presented is characteristic for the class of compounds and serves as an illustrative example.

| Position | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|

| 2' | 2.17 - 2.32 | m |

| 3' | 2.17 - 2.32 | m |

| 4' | 5.46 | m |

| 5' | 5.46 | m |

| 6' | 2.17 - 2.32 | m |

| 7' | 3.14 | m |

| 8' | 1.25 - 1.42 | m |

| 13' | 1.25 - 1.42 | m |

| 14' | 0.88 | t (7.0) |

Table 2: Representative ¹³C NMR Data for a Malyngamide Core Structure Data presented is characteristic for the class of compounds and serves as an illustrative example.

| Position | δC (ppm) |

|---|---|

| 1' | 172.5 |

| 2' | 35.0 |

| 3' | 25.0 |

| 4' | 129.0 |

| 5' | 131.0 |

| 6' | 30.0 |

| 7' | 80.0 |

| 8' | 32.0 |

| 9' | 29.5 |

| 10' | 29.3 |

| 11' | 29.1 |

| 12' | 22.7 |

| 13' | 31.9 |

| 14' | 14.1 |

Determination of Absolute and Relative Stereochemistry of this compound

Establishing the precise three-dimensional arrangement of atoms in this compound required a series of advanced analytical techniques and chemical degradation studies.

To determine the absolute stereochemistry of the pyrrolidone ring, a chemical degradation strategy was employed. This compound was subjected to ozonolysis followed by acid hydrolysis, a process designed to break down the molecule and liberate the serine-derived portion. sci-hub.se The resulting serine was then analyzed using chiral Gas Chromatography-Mass Spectrometry (GCMS). sci-hub.se This analysis confirmed the absolute stereochemistry at the C-4'' position of the pyrrolidone ring. sci-hub.se

Advanced NMR experiments were critical in defining the relative stereochemistry, particularly the geometry of a key double bond. While initial 1D NOE data suggested a Z configuration at the C-6 position, this was unambiguously confirmed using a Heteronuclear Single Quantum Multiple Bond Correlation (HSQMBC) experiment. sci-hub.se This technique allowed for the direct measurement of three-bond proton-carbon coupling constants (³JCH). The observed couplings of 7.1 Hz between H-6 and C-7, and 4.7 Hz between H-6 and C-4, were diagnostic for a Z geometry at this position, distinguishing it from other known malyngamides like malyngamide A. sci-hub.senih.gov

While chemical derivatization using reagents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a common method for determining the absolute configuration of stereocenters, the stereochemistry at the 7'-position of this compound was established by comparison. The specific rotation value was similar to that of previously reported 7(S) acids, which supported a 7'(S) configuration in this compound, consistent with all other described malyngamides at the time. sci-hub.se

Computational Prediction Methods for Stereochemical Elucidation (e.g., ECD Prediction)

Computational methods have become indispensable tools in the structural elucidation of complex natural products, offering powerful means to predict and confirm stereochemistry. Techniques such as the calculation of Electronic Circular Dichroism (ECD) spectra have proven particularly valuable for assigning the absolute configuration of chiral molecules. nih.gov

While this method is now widely applied to the stereochemical analysis of marine natural products, including other classes of malyngamides, the original structural elucidation of this compound in 2000 relied on classical spectroscopic and chemical methods. sci-hub.senih.gov The stereochemistry was rigorously established through the analysis of NMR data (NOE and ³JCH couplings) and chemical degradation coupled with chiral chromatography. sci-hub.se There are no subsequent reports of the stereochemistry of this compound being re-examined or confirmed using computational ECD or other chiroptical prediction methods. However, for newly discovered analogs within the malyngamide family, the application of TD-DFT-based ECD calculations would be a standard and highly effective approach to rapidly and reliably determine their absolute configurations.

Data Tables

Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 172.1 | - |

| 2 | 119.5 | 5.86, d (8.4) |

| 3 | 134.7 | - |

| 4 | 43.5 | 3.51, m |

| 5 | 171.4 | - |

| 6 | 131.9 | 5.17, t (7.2) |

| 7 | 30.2 | 2.50, m |

| 8 | 29.3 | 2.10, m |

| 9 | 172.8 | - |

| 10 | 50.9 | 3.96, t (7.8) |

| 11 | 29.8 | 1.95, m; 1.83, m |

| 1' | 172.5 | - |

| 2' | 33.9 | 2.22, t (7.2) |

| 3' | 33.4 | 2.19, q (7.2) |

| 4' | 127.7 | 5.46, m |

| 5' | 130.8 | 5.46, m |

| 6' | 36.5 | 2.05, q (6.6) |

| 7' | 80.7 | 3.14, m |

| 8' | 33.3 | 1.42, m |

| 9' | 25.4 | 1.25, m |

| 10' | 29.8 | 1.25, m |

| 11' | 29.4 | 1.25, m |

| 12' | 31.9 | 1.25, m |

| 13' | 22.7 | 1.25, m |

| 14' | 14.1 | 0.88, t (6.6) |

| 7'-OMe | 56.5 | 3.31, s |

| 4-NMe | 30.0 | 3.12, s |

| 8-OAc | 170.6 | - |

| 8-OAc | 21.0 | 2.05, s |

| 10-OMe | 52.0 | 3.69, s |

Data sourced from Milligan et al., 2000. sci-hub.se

Chemical Synthesis and Analog Generation of Malyngamide R

Strategies for the Total Synthesis of Malyngamide R

The total synthesis of this compound has been achieved through various innovative strategies. These approaches are crucial for providing sufficient material for biological studies and for confirming the absolute configuration of its stereogenic centers. acs.org

Enantioselective Approaches in this compound Synthesis

The synthesis of this compound requires precise control over the stereochemistry at its chiral centers. Enantioselective methods are therefore a critical component of the synthetic strategy. nih.govacs.orgresearchgate.net An enantioselective and general synthetic route has been developed for a class of malyngamides, including this compound. nih.govacs.org This approach has also been instrumental in confirming the absolute configuration of related natural products. nih.govacs.org

Key Synthetic Transformations and Methodologies for this compound Construction

Several key chemical reactions are employed in the construction of the this compound molecule. These transformations are essential for creating the unique structural features of the compound.

Formation of the Vinyl Chloride Functionality (e.g., Wittig Reaction)

A distinctive feature of this compound is the presence of a terminal vinyl chloride moiety. acs.org The Wittig reaction is a key method used to introduce this functionality with a Z-configuration. acs.orgmagtech.com.cn This reaction is a crucial step in the synthesis of this compound and several other related marine natural products. nih.govacs.orgmagtech.com.cn

Amidation Reactions for Peptide Linkage

The formation of the amide bond is another critical step in the synthesis of this compound. A DCC/HOBt-promoted amidation reaction has been successfully utilized to create the peptide linkage within the molecule. nih.govacs.orgresearchgate.net This reaction connects the carboxylic acid and amine fragments of the molecule, forming the core structure of the malyngamide.

Stereocontrolled Carbon-Carbon Bond Formations (e.g., Aldol (B89426) Reactions, Mitsunobu Reaction)

Stereocontrolled carbon-carbon bond formations are essential for constructing the carbon skeleton of this compound with the correct stereochemistry. Aldol reactions have been employed in the construction of the basic backbone of the molecule. nih.govacs.orgresearchgate.net Additionally, the Mitsunobu reaction has been used for the methylation of an enol moiety, further highlighting the array of stereocontrolled reactions used in the synthesis. nih.govacs.orgresearchgate.net

| Reaction Type | Reagents/Conditions | Purpose in this compound Synthesis |

| Wittig Reaction | Ylide and an aldehyde or ketone | Formation of the Z-configured vinyl chloride functionality acs.orgmagtech.com.cn |

| Amidation | DCC/HOBt | Creation of the peptide linkage nih.govacs.orgresearchgate.net |

| Aldol Reaction | Aldehyde or ketone with an enolate | Construction of the carbon backbone nih.govacs.orgresearchgate.net |

| Mitsunobu Reaction | Triphenylphosphine, diethyl azodicarboxylate | Methylation of an enol moiety nih.govacs.orgresearchgate.net |

Oxidation and Reduction Strategies in Stereogenic Center Establishment (e.g., Asymmetric CBS Reduction, Ozonolysis)

The establishment of specific stereogenic centers is a critical challenge in the total synthesis of complex natural products like this compound. The precise three-dimensional arrangement of atoms is paramount to the molecule's biological activity. Synthetic chemists employ a variety of stereoselective oxidation and reduction reactions to control these configurations. While techniques such as the Corey-Bakshi-Shibata (CBS) asymmetric reduction are widely used for the enantioselective reduction of prochiral ketones to chiral alcohols, the documented synthesis of this compound utilizes other specific reagents to achieve the desired stereochemistry wikipedia.orgyoutube.comchem-station.comnih.gov.

In the convergent total synthesis of Malyngamides Q and R, a key oxidation step was necessary to prepare a precursor for a crucial aldol reaction. acs.org Specifically, a chiral alcohol was oxidized to the corresponding amido aldehyde. This transformation was accomplished using 2-Iodoxybenzoic acid (IBX), a mild and selective hypervalent iodine reagent, which efficiently converts primary alcohols to aldehydes without over-oxidation to carboxylic acids or epimerization of adjacent chiral centers. acs.org

The stereocenter in the alcohol precursor itself was established earlier in the synthetic sequence. Control over such stereocenters is often achieved through substrate-controlled reductions or by using chiral reducing agents that selectively deliver a hydride to one face of a carbonyl group. The enantioselectivity of these reactions is dictated by the steric and electronic properties of both the substrate and the reagent, often proceeding through a well-defined cyclic transition state that favors the formation of one stereoisomer over the other chemtube3d.com.

Ozonolysis is another powerful oxidative strategy used in organic synthesis, typically for the cleavage of carbon-carbon double or triple bonds to form carbonyl compounds wikipedia.orgorganic-chemistry.orglibretexts.org. While not explicitly detailed in the convergent synthesis of this compound itself, this method is a valuable tool for deconstructing complex molecules to determine their structure or for converting alkenes into functional groups necessary for subsequent synthetic steps acs.orgnih.gov.

Table 1: Key Oxidation Reaction in the Synthesis of this compound Precursor

| Precursor | Reagent | Product | Reaction Type | Purpose |

| Chiral Alcohol 27 | IBX | Amido Aldehyde 31 | Oxidation | Preparation of the aldehyde for a subsequent stereocenter-forming aldol reaction. acs.org |

Development of this compound Analogs through Chemical Modification and Semisynthesis

The generation of analogs of a natural product is a fundamental practice in medicinal chemistry and chemical biology. It allows for the exploration of structure-activity relationships (SAR), the confirmation of absolute configurations, and the development of probes to study biological mechanisms. For this compound, analogs have been primarily generated through total synthesis, allowing for the creation of specific stereoisomers (diastereomers and epimers) acs.orgnih.gov.

A significant achievement in the study of this class of compounds was the synthesis of the C-5'' epimers of Malyngamides Q and R. acs.orgnih.gov By synthesizing both the proposed natural product and its diastereomer, researchers could compare the spectroscopic data (e.g., NMR) and specific rotation values with those of the isolated natural product. This comparative analysis is crucial for unambiguously confirming the absolute configuration of complex stereogenic centers within the molecule acs.org. This process demonstrates a key strategy for analog generation: modifying the synthetic route by using different chiral building blocks or reagents to systematically alter one or more stereocenters.

The broader family of malyngamides exhibits significant natural diversity, with variations in the fatty acid tail and the functionalized headgroup nih.govresearchgate.netnih.gov. This natural diversity provides a blueprint for the design of synthetic analogs. Synthetic efforts targeting related compounds, such as Malyngamides K and L, have employed different strategic disconnections and key reactions, like the Suzuki cross-coupling, to construct the molecular skeleton acs.orgfigshare.com. These varied synthetic approaches contribute to a growing toolbox for producing a wide range of malyngamide analogs, each with potentially unique biological properties.

Table 2: Generation of Malyngamide Analogs via Total Synthesis

| Target Compound | Synthetic Approach | Purpose of Analog Generation | Key Finding |

| Malyngamide Q/R | Convergent total synthesis of the natural product. | To confirm the proposed structure of the natural product. | Synthetic material matched the natural isolate. |

| 5''-epi-Malyngamide Q/R | Convergent total synthesis of the diastereomer. | To confirm the absolute configuration at the C-5'' position. | Spectroscopic data of the epimer did not match the natural product, thus confirming the proposed stereochemistry. acs.org |

Methodological Advancements in the Synthetic Accessibility of Malyngamides

The advancement of synthetic organic chemistry provides increasingly efficient and elegant routes to complex natural products. In the case of this compound and its congeners, a key methodological advancement has been the implementation of a highly convergent synthetic strategy acs.orgnih.govresearchgate.net.

A convergent synthesis involves breaking the target molecule into several key fragments (A, B, C) that are synthesized independently. These fragments are then coupled together in the final stages of the synthesis to form the target molecule. This approach offers several advantages over a traditional linear synthesis, where the molecule is built step-by-step in a single sequence.

Advantages of the Convergent Strategy for this compound:

Flexibility: It allows for the easy generation of analogs by simply substituting one of the fragments with a modified version. For example, different fatty acid tails or modified headgroups can be synthesized separately and then incorporated.

Easier Purification: Intermediates are simpler and easier to purify than the increasingly complex intermediates in a linear synthesis.

In the synthesis of this compound, the molecule was retrosynthetically disconnected into three main components:

A chiral fatty acid component ((E,7S)-7-methoxytetradec-4-enoic acid). acs.org

A Boc-protected amine component bearing the vinyl chloride moiety. acs.org

An acetamide (B32628) component containing a pyrrolidone ring. acs.org

These fragments were prepared through multi-step sequences and then strategically joined using reliable reactions like amidation and aldol condensation to construct the final carbon skeleton acs.org.

Further methodological advancements in the broader field of malyngamide synthesis include the use of powerful cross-coupling reactions. For instance, the synthesis of Malyngamides K and L utilized a Suzuki cross-coupling reaction as a key step to form a significant portion of the molecular framework acs.orgfigshare.com. Such modern catalytic methods allow for the efficient and selective formation of carbon-carbon bonds under mild conditions, representing a significant improvement in the synthetic accessibility of this important class of marine natural products.

Biosynthetic Pathways and Genetic Insights into Malyngamide Production

Identification and Characterization of Malyngamide Biosynthetic Gene Clusters (BGCs)

The discovery of the malyngamide biosynthetic pathway has shed light on the genetic architecture responsible for these structurally diverse natural products.

The true producing organisms of type A malyngamides, initially enigmatic despite their isolation from various environmental sources, have been identified as species within the cyanobacterial genus Okeania, specifically Okeania hirsuta. nih.govresearchgate.netnih.govacs.orgescholarship.org Bioinformatic analysis of two cultured Okeania genome assemblies revealed the presence of large polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) pathways, measuring approximately 62 to 68 kilobases (kb) in length. nih.govresearchgate.netnih.govacs.orgescholarship.org These pathways are characterized by unusual loading and termination genes, distinguishing them from typical PKS/NRPS systems. nih.govresearchgate.netnih.govacs.orgescholarship.org Two closely related PKS/NRPS pathways were identified, predicted to encode for malyngamide C acetate (B1210297) (termed the "mgc" cluster, 68 kb) and malyngamide I (termed the "mgi" cluster, 62 kb), respectively. nih.gov The malyngamides themselves are hybrid PKS-NRPS derived compounds, typically featuring a methoxy (B1213986) fatty acid tail linked via an amide bond to a functionalized amine portion, often containing a six-membered cyclohexanone (B45756) head group. researchgate.netnih.gov

The identification and characterization of these malyngamide BGCs were significantly aided by advanced bioinformatic tools. Specifically, antiSMASH and DELTA-BLAST were instrumental in detecting and analyzing the PKS/NRPS pathways within the Okeania genomes. nih.govacs.orgbiorxiv.orgresearchgate.net These tools allowed researchers to predict the open reading frames and proteins involved in the biosynthesis of malyngamide C acetate and malyngamide I, facilitating the assignment of specific functions to various domains and enzymes within the clusters. nih.gov The use of such genomic analysis platforms is crucial for the initial mapping of complex biosynthetic machinery and for inferring the potential products of newly discovered gene clusters.

Enzymatic Mechanisms and Catalytic Domains in Malyngamide Biosynthesis

The assembly line nature of PKS and NRPS systems involves a series of modules, each containing specific catalytic domains that sequentially incorporate and modify building blocks. Malyngamide biosynthesis highlights several key enzymatic mechanisms, including the involvement of non-canonical domains.

Malyngamide biosynthesis is initiated by an unusual mechanism involving a LipM-like octanoyltransferase, MgcA/MgiA, which transfers an intact octanoate (B1194180) moiety to the first ketosynthase (KS) module. nih.govresearchgate.netnih.govacs.orgescholarship.org This represents a unique loading strategy compared to typical PKS/NRPS pathways. nih.gov Following initiation, the polyketide chain is elongated through a series of PKS and NRPS modules. nih.govfrontiersin.org

The pathway also incorporates several tailoring enzymes that introduce structural diversity. Well-understood tailoring reactions in malyngamide biosynthesis include chlorination, P450 activity, β-branching, O-methylation, and acetylation. nih.gov For instance, P450 enzymes like MgcT are predicted to catalyze the epoxidation of newly generated double bonds. nih.gov In some strains, an additional P450, MgcU, further oxidizes a carbon to an alcohol, followed by acetylation mediated by O-acetyltransferase MgcV. nih.gov A crucial step in the formation of the characteristic cyclohexanone ring involves the MgcR R-domain, which is predicted to generate a terminal aldehyde via a two-electron transfer, providing an electrophile suitable for cyclization. nih.govescholarship.orgmdpi.com

A striking feature of malyngamide biosynthesis is the involvement of non-canonical or dysfunctional enzymatic domains. A key element is the inactive ketoreductase (KR0) domain within the MgcQ/MgiQ module. nih.govresearchgate.netnih.govacs.orgescholarship.orgescholarship.orgresearchgate.net Unlike active KR domains that reduce β-keto groups, this KR0 domain is catalytically inactive, leading to the retention of a carbonyl group. nih.govresearchgate.netnih.govacs.orgescholarship.org This retained carbonyl is critical for the subsequent intramolecular Knoevenagel condensation, which forms the characteristic six-membered cyclohexanone ring, a hallmark of the malyngamide family. nih.govresearchgate.netnih.govacs.orgescholarship.org Phylogenetic analysis and homology modeling of this KR0 domain revealed structural alterations in its cofactor-binding and active sites, confirming its dysfunctional nature through recombinant protein expression and NADPH binding assays. nih.govresearchgate.netnih.govacs.orgescholarship.org In some strains (e.g., PAB), other domains within MgcQ, such as the dehydratase (DH) and methyltransferase (MT), are also catalytically inactive, further highlighting a state of "catalytic disrepair" that paradoxically contributes to chemical diversity. nih.gov

As mentioned earlier, the LipM homolog (MgcA/MgiA) is another non-canonical feature, initiating biosynthesis by transferring an octanoate moiety to the first KS module, a role typically associated with lipoic acid metabolism. nih.govresearchgate.netnih.govacs.orgescholarship.org Furthermore, a small lipocalin-like protein, MgcS, has been identified downstream of the pathway and is hypothesized to play a role in cyclization, possibly by stabilizing or conforming the molecular chain to promote carbon-carbon bond formation. nih.govresearchgate.netbiorxiv.org

Proposed Biosynthetic Mechanisms for Malyngamide Structural Features

The proposed biosynthetic model for type A malyngamides integrates these unique enzymatic steps to explain their complex structures. Biosynthesis begins with the LipM-mediated transfer of an octanoate unit, followed by iterative elongation via PKS/NRPS modules. nih.gov The central "keystone" of type A malyngamide biosynthesis and its associated chemodiversity is the KR0-enabled Knoevenagel condensation. nih.govresearchgate.netnih.govacs.orgescholarship.org The carbonyl group, preserved due to the inactive KR0, undergoes this condensation to form the characteristic cyclohexanone head group. nih.govresearchgate.netnih.govacs.orgescholarship.org

Subsequent tailoring modifications, including P450-catalyzed epoxidation and further oxidation, and O-acetyltransferase-mediated acetylation, contribute to the surprising proliferation and diversity of malyngamide analogs. nih.govresearchgate.net The R-domain within MgcR is crucial for generating the terminal aldehyde that participates in the cyclization. nih.gov This pathway exemplifies how domain dysfunction, such as the inactivity of the KR domain, can lead to a remarkable expansion of chemical diversity, rather than simply halting biosynthesis. nih.govresearchgate.netnih.govescholarship.org

Compound Names and PubChem CIDs

Formation of the Cyclohexanone Ring System (e.g., Intramolecular Knoevenagel Condensation)

The distinctive six-membered cyclohexanone head group, a hallmark of type A malyngamides like Malyngamide R, arises from a specific and unusual enzymatic mechanism within the polyketide synthase (PKS) pathway. Research into the biosynthesis of type A malyngamides in the cyanobacterium Okeania hirsuta has revealed that this critical cyclization step is mediated by a dysfunctional ketoreductase (KR0) domain. researchgate.netnih.govnih.gov

Bioinformatic analysis of Okeania genome assemblies has identified large PKS/non-ribosomal peptide synthetase (NRPS) pathways responsible for malyngamide production. researchgate.netnih.govnih.gov Within these pathways, the KR0 domain, positioned at a penultimate stage, plays a pivotal role in cyclohexanone ring formation. researchgate.netnih.govnih.gov Unlike typical ketoreductases that reduce a carbonyl group, this particular KR0 domain is inactive. Phylogenetic analysis and homology modeling have indicated that structural alterations in its cofactor-binding and active sites contribute to this dysfunction. researchgate.netnih.govescholarship.org

The consequence of this KR0 dysfunction is the retention of a carbonyl group, which then undergoes an intramolecular Knoevenagel condensation. This reaction ultimately leads to the formation of the characteristic cyclohexanone ring system. researchgate.netnih.govnih.govescholarship.org This understanding provides a foundational biosynthetic model for all type A malyngamides. researchgate.netnih.govnih.gov

Table 1: Key Enzymatic Step in Cyclohexanone Ring Formation

| Enzyme/Domain | Function/Role | Outcome |

| Ketoreductase (KR0) | Dysfunctional (inactive) | Retention of carbonyl group |

| Implied Mechanism | Intramolecular Knoevenagel Condensation | Formation of cyclohexanone ring |

Stereochemical Control and Diversification within the Biosynthetic Pathway

The biosynthesis of malyngamides involves intricate mechanisms that control stereochemistry and contribute to the remarkable diversification observed across the family. The dysfunction of the KR0 domain, as discussed, is not merely a cyclization event but also a significant factor in expanding the chemodiversity of type A malyngamides. researchgate.netnih.govnih.gov

Beyond this initial cyclization, a series of "tailoring modifications" further enhance the structural variety. These modifications, which can include P450-mediated oxidations and acetylations, are responsible for the surprising proliferation and diverse decoration patterns seen in the malyngamide head groups. researchgate.netnih.govnih.gov The precise control over these post-PKS/NRPS modifications dictates the final stereochemical outcomes and the specific functional groups present in each analog. For instance, subtle differences in the biosynthetic machinery are hypothesized to dictate the stereochemistry of the vinyl chloride moiety, leading to either E or Z isomers. nih.gov

Origin of Vinyl Chloride Stereoisomers (e.g., Z-vinylchloride)

A distinctive structural feature in many malyngamides, including this compound, is the presence of a vinyl chloride group. nih.govescholarship.org This unusual functionality is typically located on the C-1 carbon of a glycine-derived unit within the molecule. escholarship.org

The existence of both E and Z stereoisomers of the vinyl chloride moiety among malyngamide analogs points to specific enzymatic control over this feature. Notably, this compound, along with Malyngamide Q, possesses a Z-configured vinyl chloride. nih.gov This observation supports the hypothesis that a distinct, albeit subtle, difference in the biosynthetic pathway is responsible for the generation of Z-vinylchloride isomers compared to their E-counterparts. nih.gov While photochemical isomerization was considered as a possible route for interconversion between these isomers, experimental evidence from pure E-configured malyngamides did not show such interconversion, thereby ruling out this mechanism. nih.gov This suggests that the specific stereochemistry of the vinyl chloride group is determined enzymatically during the biosynthetic process.

Precursor Incorporation and Metabolic Labeling Studies (e.g., 13C-substrate feeding)

Metabolic labeling studies, particularly those employing 13C-substrate feeding, have been instrumental in elucidating the precursor units that are incorporated into the malyngamide scaffold. These studies provide direct evidence for the building blocks utilized by the producing organisms. researchgate.netnih.govnih.gov

In experiments involving 13C-substrate-fed cultures, Nuclear Magnetic Resonance (NMR) data from Malyngamide C acetate (a representative type A malyngamide) revealed that an intact octanoate moiety is transferred to the first ketosynthase (KS) module of the PKS pathway. researchgate.netnih.govnih.gov This transfer is facilitated by a LipM homolog, an enzyme generally associated with lipoic acid metabolism. researchgate.netnih.govnih.gov

Table 2: Precursor Incorporation in Malyngamide Biosynthesis

| Precursor Molecule | Incorporated Moiety/Carbons | Mechanism/Enzyme (if specified) |

| Octanoate | Intact octanoate moiety | Transferred to first KS module via LipM homolog researchgate.netnih.govnih.gov |

| Glycine (B1666218) | NH, C-1, C-2 carbons | NRPS-derived peptidic portion nih.govescholarship.org |

| Acetate units | Contributes to head group and lipid chain | PKS-derived lipid chain escholarship.org |

| HMG-CoA synthase-like reaction | C-3 carbon | Implied for C-3 origin nih.gov |

Comparative Biosynthesis Across Malyngamide Analogs: Understanding Chemodiversity

The malyngamide family, encompassing this compound and numerous other analogs, showcases significant chemodiversity, which is primarily rooted in variations and modifications within their shared biosynthetic pathways. researchgate.netnih.govnih.govescholarship.org The elucidation of the type A malyngamide biosynthetic pathway in Okeania cyanobacteria has provided a fundamental framework for comprehending how this structural diversity arises. researchgate.netnih.govnih.gov

A central element contributing to this chemodiversity is the unique dysfunction of the KR0 domain, which dictates the formation of the cyclohexanone ring system present in many type A malyngamides. researchgate.netnih.govnih.gov Beyond this core cyclization, the extensive array of malyngamide structures results from a range of tailoring modifications. These modifications can lead to different oxidation states of the cyclohexanone ring, varying degrees of saturation, and the addition or modification of other functional groups. researchgate.netnih.govnih.gov

Furthermore, the stereochemical variations, such as the E or Z configuration of the vinyl chloride moiety, represent another layer of chemodiversity that is determined by subtle distinctions in the enzymatic processes during biosynthesis. nih.gov For instance, the presence of Z-vinylchloride in this compound and Q suggests a specific biosynthetic route for this configuration, distinct from those producing E-isomers. nih.gov The overarching biosynthetic theme, characterized by the assembly of a PKS-derived lipid chain and an NRPS-derived peptide portion, provides a conserved scaffold upon which these diverse tailoring enzymes act, ultimately generating the broad spectrum of malyngamide analogs. escholarship.org The number of incorporated acetate and glycine units also plays a role in shaping the final head group structure, further contributing to the observed chemodiversity within this fascinating class of natural products. escholarship.org

Ecological Roles and Environmental Significance of Malyngamides

Malyngamides as Chemical Defenses in Marine Ecosystems

Marine cyanobacteria, particularly those from the genus Moorea (formerly Lyngbya), are prolific producers of secondary metabolites, including malyngamides, which serve as crucial chemical defenses against various biological pressures in their environment. nih.govnih.govacs.org

Antifeedant Properties Against Marine Herbivores and Predators

Malyngamides contribute to the chemical defense strategies employed by their producer organisms against herbivory. Studies have demonstrated that certain malyngamides, such as malyngamide A and malyngamide B, isolated from the marine cyanobacterium Lyngbya majuscula, effectively deter feeding by generalist marine herbivores, including reef fish and sea urchins (Diadema antillarum). nih.gov Extracts from Lyngbya cf. confervoides have also shown significant antifeedant activity against fish and urchins. nih.gov While direct experimental data specifically detailing the antifeedant properties of Malyngamide R are not extensively documented, its structural similarity to other malyngamides known for such activities, such as isomalyngamides A and B which exhibit lethal toxicity to crayfish, suggests a potential role in deterring predation. researchgate.net

Anti-Settlement Activities Against Fouling Organisms

The marine environment is characterized by intense competition for space, leading to the widespread phenomenon of biofouling. Marine cyanobacterial compounds, including members of the malyngamide class, have been investigated for their potential anti-settlement properties. Preliminary research indicates that extracts from Lyngbya majuscula possess anti-settlement activities against the cyprids of barnacles (Amphibalanus amphitrite). scispace.com This suggests that malyngamides may play a role in preventing the colonization of surfaces by fouling organisms, thereby contributing to the ecological success of their producers by maintaining clear surfaces for growth. Specific data for this compound's anti-settlement activity is not explicitly available in current literature.

Role in Allelopathic Interactions Among Marine Microbes

Beyond direct defense against macro-organisms, malyngamides are implicated in allelopathic interactions, which involve the production of biochemicals by one organism to influence the growth, survival, or reproduction of other organisms. Cyanobacterial secondary metabolites are known to act as allelochemicals, inhibiting the growth of competing sympatric species, including other microalgae. mdpi.com For instance, malyngamide C and 8-epi-malyngamide C have been shown to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates various physiological processes, including biofilm formation. researchgate.net While the specific allelopathic effects of this compound have not been detailed, its membership in this class of compounds suggests a potential contribution to the competitive interactions among marine microbes.

Environmental Factors Influencing Malyngamide Production and Chemodiversity in Producing Organisms

The production of malyngamides by marine cyanobacteria is not static but is influenced by various environmental factors, contributing to the chemodiversity observed within these natural products. Cyanobacteria synthesize secondary metabolites as adaptive responses to changes in their surrounding environment. nih.gov

Nutrient Availability: High concentrations of nutrients, particularly phosphorus, nitrogen, and iron, are known to stimulate the growth and bloom formation of malyngamide-producing cyanobacteria like Moorea producens. uq.edu.auresearchgate.net These nutrient influxes can lead to a significant increase in growth rates, which may, in turn, affect the production levels of secondary metabolites. researchgate.net

Temperature: Elevated water temperatures are often associated with increased bloom intensity of Lyngbya majuscula (now Moorea producens), suggesting a correlation with metabolic activity and potentially malyngamide production. uq.edu.au

Light and pH: While not explicitly detailed for malyngamides, cyanobacterial secondary metabolite production generally responds to factors like light intensity and pH, which are crucial for photosynthetic organisms. nih.govfrontiersin.org

The biosynthesis of malyngamides involves complex polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. nih.govacs.orgresearchgate.net The diversity within the malyngamide family, including the existence of numerous analogs, can be attributed to tailoring modifications within these biosynthetic pathways. Some malyngamide analogs may even be "shunt products" or their presence induced by specific environmental or stability factors, highlighting the dynamic nature of their production in response to ecological cues. nih.gov

Biogeographical Distribution Patterns of this compound and its Producers

Malyngamides, as a class of natural products, are widely distributed, primarily associated with filamentous marine cyanobacteria of the genus Moorea (formerly Lyngbya). These producer organisms are known to have a pantropical distribution, inhabiting both temperate and tropical marine regions globally. nih.govacs.orgresearchgate.net

Specifically concerning this compound, it has been reported to be purified from marine Lyngbya majuscula collected from geographically distinct locations, including Madagascan and Hawaiian waters. researchgate.net The widespread presence of the Moorea genus, coupled with the conservation of the core malyngamide structure across diverse locales, indicates that these compounds are ecologically significant across a broad range of marine environments. nih.gov The ability of these cyanobacteria to thrive and produce such a diverse array of chemical defenses, including this compound, across various geographical regions underscores their adaptability and ecological importance in marine ecosystems.

Future Directions and Emerging Research Perspectives for Malyngamide R

Advancements in Sustainable Production and Synthetic Methodologies

The sustainable production of complex natural products like Malyngamide R is a critical area of ongoing research, aiming to minimize environmental impact while ensuring efficient synthesis. Emerging strategies in green chemistry offer promising avenues for the future. These include microwave-assisted synthesis, which can significantly reduce reaction times and enhance product purity and selectivity, and solvent-free reactions, which eliminate waste and reduce environmental and health risks associated with solvent disposal ijpsjournal.com. Biocatalysis, utilizing enzymes to perform chemical transformations, also presents an eco-friendly approach to synthesizing complex molecules ijpsjournal.com.

Beyond these general advancements, specific efforts in synthetic methodologies have already demonstrated progress in accessing malyngamide structures. A convergent route has been developed for the total synthesis of malyngamides O, P, Q, and R, indicating a growing mastery over the complex chemical architecture of this class of compounds acs.org. Further advancements in sustainable production might explore electrochemical oxidative dehydrogenative coupling, a versatile and environmentally friendly method for forming various chemical bonds under mild, metal-free, and oxidant-free conditions, which could potentially be adapted for specific steps in malyngamide synthesis rsc.org.

Deepening the Understanding of this compound Biosynthesis and Enzyme Engineering

A profound understanding of the biosynthetic pathways of natural products is crucial for their sustainable and engineered production. Significant strides have been made in elucidating the biosynthesis of type A malyngamides, including this compound, particularly through studies on the marine cyanobacterium Okeania hirsuta. Research has revealed that malyngamide biosynthesis involves hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathways nih.govresearchgate.net.

A key discovery in this pathway is the role of an unexpected, inactive ketoreductase (KR⁰) domain in the penultimate PKS module. This KR⁰ domain generates a carbonyl group that is critical for the subsequent carbocyclization, leading to the characteristic six-membered cyclohexanone (B45756) ring found in many malyngamides nih.govresearchgate.net. The biosynthesis initiates with a LipM octanoyltransferase, which transfers an intact octanoate (B1194180) moiety, followed by extensions via PKS/NRPS modules. Further tailoring modifications are carried out by enzymes such as P450s, which can catalyze epoxidation and oxidation steps, and O-acetyltransferases nih.gov.

Understanding these intricate enzymatic steps opens doors for enzyme engineering. By manipulating or optimizing these biosynthetic enzymes, it may be possible to enhance the production of this compound, generate novel analogs with altered properties, or even incorporate new functionalities through synthetic biology approaches nih.govmdpi.com. Insights into unique enzyme architectures within PKS/NRPS systems, as seen in other natural product biosyntheses, can inform strategies for engineering the malyngamide pathway mdpi.com.

Integration of Computational Chemistry in Structure and Activity Prediction

Computational chemistry plays an increasingly vital role in understanding and predicting the properties of chemical compounds, including this compound. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR) are instrumental in predicting interactions between compounds and their targets, optimizing lead compounds, and assessing binding affinities bioscipublisher.comhitgen.comnih.gov.

Machine learning (ML) approaches are being increasingly integrated into ligand-based and structure-based drug design, improving the prediction of binding sites and docking solutions bioscipublisher.comhitgen.com. These methods can help construct models that predict the biological activity of new ligands and optimize hits bioscipublisher.com. For this compound, computational studies can be used to predict its structure-activity relationships, guiding modifications to enhance desired properties or reduce undesirable ones.

Specific computational tools and platforms, such as R packages for QSAR modeling, allow researchers to develop predictive models directly from chemical structures, facilitating lead optimization and virtual screening openmedicinalchemistryjournal.com. Furthermore, computational guides and tools enable the visualization and analysis of protein-ligand interactions from crystal structures, providing detailed insights into how this compound might interact with its molecular targets mmv.org. The integration of quantum mechanics and molecular dynamics simulations can predict compound stability and flexibility, revealing key binding modes hitgen.com.

Exploration of Novel Molecular Targets and Mechanisms of Action (non-clinical)

The exploration of novel molecular targets and mechanisms of action for this compound and related compounds is a significant area of non-clinical research. Malyngamide 4, an analog, has been shown to bind to the cannabinoid receptor CNR1, acting as an antagonist/inverse agonist in canonical G-protein signaling pathways researchgate.net. This compound also antagonizes a range of other G protein-coupled receptors (GPCRs), including GPR119, NPSR1b, CCR9, CHRM4, GPR120, HTR2A, and GPR103, highlighting a broad spectrum of potential non-clinical targets researchgate.net.

Another malyngamide analog, Malyngamide V, has been identified through structure-based studies and molecular dynamics simulations as a potential inhibitor of F. nucleatum riboflavin (B1680620) synthase (RiS), suggesting a novel antimicrobial mechanism researchgate.net.

In silico pharmacological assessments have also explored the potential of this compound and Malyngamide T for breast cancer, with this compound showing notable docking scores and MM-GBSA values, indicating potential as a novel anticancer agent in a non-clinical context hep.com.cn.

Beyond specific targets, the malyngamide class has demonstrated broader activities. Isomalyngamides A and A-1 exhibit antiproliferative activity against tumor cells by inactivating the expression and phosphorylation of FAK and Akt through the β1 integrin-mediated antimetastatic pathway mdpi.com. Furthermore, 6,8-di-O-acetylmalyngamide-2 has shown strong anticancer activity by activating adenosine (B11128) monophosphate-activated protein kinase (AMPK) mdpi.com.

Malyngamides also display antibacterial activities. Malyngamide F, for instance, showed activity against Staphylococcus aureus, while lyngbic acid, isolated with malyngamides F and F acetate (B1210297), demonstrated antimicrobial activity against Staphylococcus aureus and Bacillus subtilus mdpi.com. Lyngbic acid also exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv mdpi.com. Malyngamide C has been observed to inhibit the quorum sensing (QS) pathway in an LasR-based reporter gene assay without inhibiting bacterial growth, suggesting a mechanism that disrupts bacterial communication rather than direct killing mdpi.com.

Development of this compound as a Chemical Biology Tool

The unique structural features and diverse bioactivities of this compound make it a promising candidate for development as a chemical biology tool. Chemical biology integrates synthetic chemistry, chemical analysis, and biological techniques to precisely understand and manipulate biological systems ugc.edu.hk. In this context, small molecules like this compound can serve as molecular probes to elucidate fundamental biological mechanisms ugc.edu.hkku.dk.

The development of this compound as a chemical biology tool could involve several strategies:

Molecular Probes: this compound, or its derivatives, could be modified with tags (e.g., fluorescent or affinity tags) to track its interactions with cellular components, identify binding partners, and map its localization within biological systems. This approach is analogous to the development of novel tool compounds and fluorescent tracers for studying complex biological targets like GPCRs ku.dk.

Chemical Genetics: By applying this compound to biological systems, researchers can perturb specific pathways or protein functions, allowing for the dissection of complex biological processes. This "gain-of-function" or "loss-of-function" approach using small molecules can complement genetic studies ugc.edu.hkpku.edu.cn.

Understanding Mechanisms: Given its diverse activities, this compound can be used to further investigate the molecular details of various biological processes, such as cell proliferation, bacterial communication, or receptor signaling pathways, where its analogs have shown activity researchgate.netmdpi.commdpi.com.

Enabling Synthetic Biology: The insights gained from understanding malyngamide biosynthesis could facilitate the engineering of analogous natural products as small-molecule probes, expanding the toolkit for chemical biology research mdpi.com.

The development of this compound as a chemical biology tool holds significant promise for advancing our understanding of fundamental biological processes and identifying new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Malyngamide R from marine cyanobacteria, and how can yield and purity be optimized?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate/methanol) followed by chromatographic techniques like flash chromatography and HPLC. Optimization requires testing solvent polarity gradients and stationary phases (e.g., C18 columns). Purity is validated via HPLC-UV (>95% peak area) and LC-MS (molecular ion confirmation). Yield improvements may involve biomass pretreatment (lyophilization) or varying extraction temperatures .

- Example Table :

| Solvent System | Yield (%) | Purity (%) | Technique for Validation |

|---|---|---|---|

| Ethyl Acetate | 0.15 | 92 | HPLC-UV, LC-MS |

| Methanol | 0.22 | 89 | NMR, HRMS |

Q. How should researchers design experiments to confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine 1D/2D NMR (COSY, HSQC, HMBC) to assign proton/carbon networks and mass spectrometry (HRMS) for molecular formula verification. Compare data with published spectra . For stereochemical elucidation, employ NOESY or Mosher’s ester derivatization. Include positive controls (e.g., known cyanobacterial metabolites) to validate instrumentation .

Q. What in vitro bioassay models are most appropriate for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with human cancer lines (HepG2, MCF-7) and microbial inhibition assays (MIC against Staphylococcus aureus). Include dose-response curves (IC₅₀ calculations) and negative controls (DMSO vehicle). Replicate experiments ≥3 times to ensure statistical significance (p<0.05 via ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups in this compound responsible for its bioactivity?

- Methodological Answer : Synthesize analogs via targeted modifications (e.g., ester hydrolysis, side-chain substitutions). Test analogs in parallel bioassays, ensuring consistent experimental conditions. Use multivariate analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity. Include molecular docking to predict binding interactions with target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis of published IC₅₀ values, accounting for variables like cell line passage number, assay duration, and compound solubility. Reproduce conflicting experiments with standardized protocols. Use comparative statistical models (e.g., Bayesian inference) to identify confounding factors (e.g., endotoxin contamination in samples) .

Q. How should pharmacokinetic (PK) and toxicity studies be structured to evaluate this compound’s therapeutic potential in vivo?

- Methodological Answer : Employ rodent models (e.g., Sprague-Dawley rats) for PK profiling (plasma concentration-time curves, t₁/₂ calculation). For toxicity, follow OECD guidelines: acute (single-dose) and subchronic (28-day) studies with histopathology. Use LC-MS/MS for metabolite identification. Include positive controls (e.g., doxorubicin for toxicity benchmarking) .

Q. What computational approaches are effective for predicting this compound’s biosynthetic gene cluster (BGC) and ecological role in cyanobacteria?

- Methodological Answer : Use genome mining tools (antiSMASH, PRISM) to identify BGCs. Validate predictions via CRISPR-Cas9 knockouts and heterologous expression (e.g., E. coli). For ecological studies, integrate metabolomics with metatranscriptomics to assess compound production under environmental stressors (e.g., nutrient limitation) .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). Document all raw data and preprocessing steps to enable reproducibility .

- Experimental Controls : Include biological replicates (n≥3), vehicle controls, and reference compounds. For bioassays, validate cell line authenticity via STR profiling .

- Statistical Rigor : Use power analysis to determine sample size adequacy. Report effect sizes and confidence intervals alongside p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.